4-Chloro-2-(propan-2-yloxymethyl)phenol
Description
4-Chloro-2-(propan-2-yloxymethyl)phenol is a chlorinated phenolic compound characterized by a chlorine atom at the para position (C4) and a propan-2-yloxymethyl group (-OCH₂C(CH₃)₂) at the ortho position (C2) of the aromatic ring. This substitution pattern confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.8) and enhanced stability compared to simpler phenol derivatives. The propan-2-yloxymethyl group introduces steric bulk and ether functionality, which influence its reactivity in substitution and oxidation reactions.
Properties
CAS No. |
6296-64-6 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-2-(propan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
AQMGUCIRAHYSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(propan-2-yloxymethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yloxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine or thiourea can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4-Chloro-2-(propan-2-yloxymethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yloxymethyl)phenol involves its interaction with cellular components. The phenolic group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial effects. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 4-Chloro-2-(propan-2-yloxymethyl)phenol with key structural analogues, highlighting differences in substituents, molecular formulas, and functional properties:
Reactivity and Stability
- Oxidative Reactivity: The propan-2-yloxymethyl group in this compound likely reduces its susceptibility to oxidation compared to chlorophene, which undergoes rapid degradation by manganese oxides due to its electron-donating benzyl group . The ether linkage in the target compound may stabilize the aromatic ring against electrophilic attacks.
- In contrast, 5-Chloro-2-(hydroxymethyl)phenol exhibits faster substitution due to its smaller hydroxymethyl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
